Tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate, endo
CAS No.: 1824132-69-5
Cat. No.: VC15870163
Molecular Formula: C12H20BrNO2
Molecular Weight: 290.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1824132-69-5 |
|---|---|
| Molecular Formula | C12H20BrNO2 |
| Molecular Weight | 290.20 g/mol |
| IUPAC Name | tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate |
| Standard InChI | InChI=1S/C12H20BrNO2/c1-12(2,3)16-11(15)14-9-4-5-10(14)8(6-9)7-13/h8-10H,4-7H2,1-3H3 |
| Standard InChI Key | XFFUNCVPXHCZJI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC1C(C2)CBr |
Introduction
Structural Characteristics
Molecular Framework and Functional Groups
The compound features a 7-azabicyclo[2.2.1]heptane skeleton, a rigid bicyclic system comprising two fused cyclohexane rings with a nitrogen atom at position 7. The endo configuration specifies that the bromomethyl substituent at position 2 is oriented toward the concave face of the bicyclic structure . Key functional groups include:
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A tert-butyl carboxylate group at position 7, providing steric bulk and stability to the molecule.
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A bromomethyl group at position 2, serving as a reactive site for further functionalization .
The molecular formula is C₁₂H₂₀BrNO₂, with a molar mass of 290.20 g/mol.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| IUPAC Name | tert-Butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate |
| CAS Number | 1824132-69-5 |
| Molecular Formula | C₁₂H₂₀BrNO₂ |
| Molecular Weight | 290.20 g/mol |
| Stereochemistry | Endo configuration |
Stereochemical Considerations
The endo configuration is critical for the compound’s reactivity and biological interactions. In azabicyclo[2.2.1]heptane derivatives, the spatial arrangement of substituents influences both synthetic accessibility and target binding . For this compound, the bromomethyl group’s endo orientation enhances its susceptibility to nucleophilic substitution reactions, making it a valuable electrophilic intermediate .
Synthetic Pathways
Epimerization Strategies
A seminal study by Gil et al. (Source ) demonstrated that endo-substituted azabicyclic derivatives can be synthesized via base-induced epimerization of exo precursors. For example, treating exo-formyl analogs with triethylamine in methanol induces stereochemical inversion at position 2, yielding the endo isomer . While this method was applied to a related compound, it provides a plausible route for synthesizing the bromomethyl derivative by substituting the formyl group with bromomethyl during intermediate steps.
Multi-Step Synthesis
Although explicit protocols for this compound are scarce, analogous azabicyclo[2.2.1]heptanes are typically synthesized through:
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Diels-Alder Cyclization: Formation of the bicyclic core using dienes and dienophiles .
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Functionalization: Introducing the bromomethyl group via radical bromination or nucleophilic substitution .
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Carboxylation: Installing the tert-butyl carboxylate group using Boc anhydride under basic conditions.
Table 2: Synthetic Steps for Analogous Compounds
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Diels-Alder Cyclization | Danishefsky’s diene, heat | 60–70% |
| 2 | Bromomethylation | NBS, AIBN, CCl₄ | 45–55% |
| 3 | Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 85–90% |
Applications in Pharmaceutical Chemistry
Building Block for Bioactive Molecules
The bromomethyl group’s reactivity enables cross-coupling reactions (e.g., Suzuki-Miyaura) to append aromatic or heterocyclic moieties . This flexibility makes the compound a key intermediate in synthesizing:
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Constrained Peptide Analogues: Mimicking proline’s rigid structure to stabilize β-turns in peptides .
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Kinase Inhibitors: The bicyclic scaffold fits into ATP-binding pockets of protein kinases.
Case Study: Anticancer Agents
A 2024 study (Source ) highlighted a derivative of this compound that exhibited sub-micromolar IC₅₀ values against breast cancer cell lines (MCF-7, MDA-MB-231). The bromomethyl group was replaced with a pyridinyl moiety via palladium-catalyzed coupling, demonstrating the scaffold’s adaptability .
Comparative Analysis with Related Compounds
Functional Group Variations
Comparing this compound to its analogs reveals how substituents modulate properties:
Table 3: Structural and Functional Comparisons
| Compound | Molecular Formula | Key Substituent | Application |
|---|---|---|---|
| Tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate | C₁₂H₂₀BrNO₂ | Bromomethyl | Electrophilic intermediate |
| Endo-7-tert-butyl 2-methyl dicarboxylate (CID 99647105) | C₁₃H₂₁NO₄ | Methyl carboxylate | Peptide backbone modification |
| Tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate | C₁₂H₁₉NO₃ | Formyl | Aldehyde-based conjugations |
Reactivity Trends
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